

Isonormangostin biosynthetic pathway in *Garcinia mangostana*

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Compound of Interest

Compound Name: *Isonormangostin*

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Core Biosynthetic Pathway of Xanthenes

The biosynthesis of xanthenes in *Garcinia mangostana* is a complex process that originates from the shikimate and acetate pathways.[1] The core of the pathway involves the formation of a benzophenone intermediate, which then undergoes cyclization to form the characteristic tricyclic xanthone scaffold.[2][3] Subsequent tailoring reactions, including hydroxylation, prenylation, and methylation, generate the diverse array of xanthenes found in the fruit's pericarp.[2]

The pathway can be segmented into three main stages:

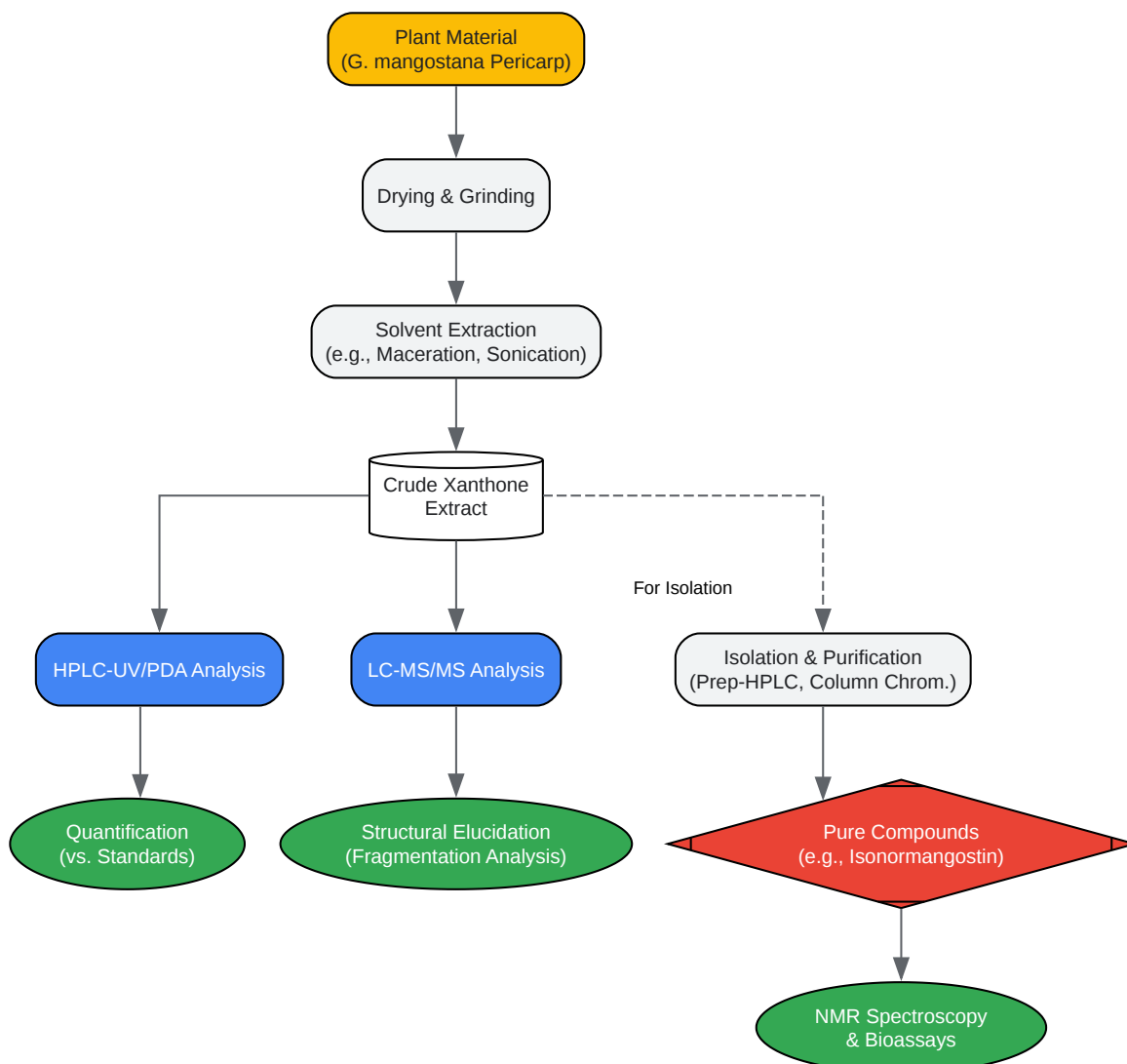
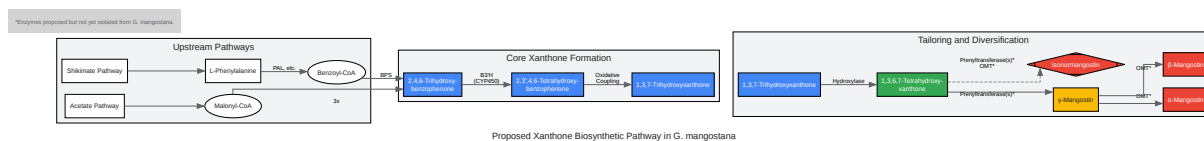
- **Formation of the Benzophenone Intermediate:** The process begins with the condensation of benzoyl-CoA, derived from the shikimate pathway via L-phenylalanine, with three molecules of malonyl-CoA from the acetate pathway.[1] This reaction is catalyzed by Benzophenone Synthase (BPS), a type III polyketide synthase, to produce 2,4,6-trihydroxybenzophenone.[1][3] A subsequent hydroxylation at the 3' position by a cytochrome P450 monooxygenase, Benzophenone 3'-hydroxylase (B3'H), yields the central intermediate, 2,3',4,6-tetrahydroxybenzophenone.[1]
- **Formation of the Xanthone Core:** The 2,3',4,6-tetrahydroxybenzophenone intermediate undergoes a regioselective, intramolecular oxidative coupling reaction to form the xanthone ring structure.[2][3] This cyclization can result in two primary isomeric cores: 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX).[2] In *G.*

mangostana, the pathway leading to the major mangostins proceeds via the 1,3,7-THX scaffold.[2][3]

- Tailoring Reactions: The 1,3,7-THX core is further modified to produce the final xanthone products. A key step is the hydroxylation of 1,3,7-THX to form 1,3,6,7-tetrahydroxyxanthone. [2][3] From this precursor, a series of prenylation and methylation reactions occur. While the specific enzymes responsible for these final steps in mangosteen have not yet been fully isolated and characterized, a proposed pathway leads to the major mangostins.[2][3]
 - Prenylation: 1,3,6,7-tetrahydroxyxanthone is believed to be diprenylated, with prenyl groups added at the C-2 and C-8 positions, to generate γ -mangostin.[2][3]
 - Methylation: Subsequent O-methylation of γ -mangostin at the C-7 hydroxyl group by an O-methyltransferase (OMT) produces α -mangostin.[2][3] A further methylation at the C-3 hydroxyl group is postulated to form β -mangostin.[2][3]

Isonormangostin, an isomer of normangostin, is a minor xanthone in mangosteen.[4] Its precise biosynthetic origin is not definitively established but is thought to arise from the same pool of precursors and intermediates, likely through alternative regioselectivity of the prenylation or methylation enzymes.

Biosynthetic Pathway Diagram



General Experimental Workflow for Xanthone Analysis

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